molecular formula C19H20ClN5O2 B2432587 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide CAS No. 895017-18-2

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide

Cat. No.: B2432587
CAS No.: 895017-18-2
M. Wt: 385.85
InChI Key: IIKOMMJGUJGSLU-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.

    Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the N-cyclohexylacetamide moiety: This can be done through an amidation reaction, where the amide bond is formed between the pyrazolo[3,4-d]pyrimidine core and cyclohexylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines .

Scientific Research Applications

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide has several scientific research applications:

Comparison with Similar Compounds

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide can be compared with other pyrazolopyrimidine derivatives:

Biological Activity

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route includes:

  • Formation of the pyrazolopyrimidine core : This can be achieved through the reaction of 3-chlorophenylhydrazine with appropriate diketones under acidic conditions.
  • Acylation : The pyrazolopyrimidine core is acylated with cyclohexanoyl chloride in the presence of a base like triethylamine to form the desired compound.

The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds in the pyrazolo[3,4-d]pyrimidine class are known to interact with various molecular targets, potentially modulating signaling pathways related to cell proliferation and survival.

Pharmacological Profiles

Research indicates that this compound exhibits activity against several targets:

  • Phosphoinositide 3-kinase (PI3K) : It may inhibit PI3K isoforms, which are crucial in regulating cellular processes such as growth and metabolism. For instance, related compounds have shown IC50 values in the low nanomolar range against PI3Kδ isoform, suggesting a similar potential for this compound .
  • Antitumor Activity : Studies have indicated that pyrazolopyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. The structural similarity of this compound to known anticancer agents suggests it may also possess antitumor properties.

Study 1: Inhibition of PI3K

A study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of PI3Kδ with IC50 values as low as 2.8 nM for certain analogs. This highlights the potential for similar compounds to target this pathway effectively .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on various cancer cell lines showed that structurally related compounds exhibit cytotoxicity with IC50 values ranging from 10 µM to 50 µM. The potential for this compound to induce apoptosis warrants further investigation.

Data Summary

Biological Activity Target IC50 Value Reference
PI3Kδ InhibitionPhosphoinositide 3-Kinase~2.8 nM
CytotoxicityCancer Cell Lines10 µM - 50 µM

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKOMMJGUJGSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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